4-Acetoxy-3-methoxycinnamoyl chloride
Overview
Description
4-Acetoxy-3-methoxycinnamoyl chloride is a chemical compound that belongs to the class of cinnamoyl chlorides. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3-methoxycinnamoyl chloride typically involves the esterification of 3-methoxycinnamic acid followed by chlorination. The general synthetic route can be summarized as follows:
Esterification: 3-Methoxycinnamic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-Acetoxy-3-methoxycinnamic acid.
Chlorination: The resulting 4-Acetoxy-3-methoxycinnamic acid is then treated with thionyl chloride (SOCl₂) to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3-methoxycinnamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-Acetoxy-3-methoxycinnamic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Condensation: Amine reagents are used in the presence of a base such as triethylamine.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acids: Formed from hydrolysis.
Scientific Research Applications
4-Acetoxy-3-methoxycinnamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3-methoxycinnamoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various synthetic applications to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycinnamoyl chloride: Lacks the acetoxy group at the 4-position.
4-Methoxycinnamoyl chloride: Lacks the acetoxy group and has a methoxy group at the 4-position.
4-Acetoxy-3-methoxycinnamic acid: The acid form of the compound.
Uniqueness
4-Acetoxy-3-methoxycinnamoyl chloride is unique due to the presence of both acetoxy and methoxy groups, which influence its reactivity and solubility
Properties
IUPAC Name |
[4-(3-chloro-3-oxoprop-1-enyl)-2-methoxyphenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-8(14)17-10-5-3-9(4-6-12(13)15)7-11(10)16-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHZUUVIHMRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.